4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that similar compounds, such as 1,3,4-oxadiazoles, interact with their targets to exert various pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction involving formaldehyde and a suitable amine.
Coupling of the Rings: The final step involves coupling the oxadiazole and piperidine rings with N-phenylpiperidine-1-carboxamide under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but lacks the piperidine ring.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is unique due to the combination of its furan, oxadiazole, and piperidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARKTBOTRYKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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